molecular formula C33H22O3 B14338645 Bis{4-[(naphthalen-1-yl)oxy]phenyl}methanone CAS No. 110814-05-6

Bis{4-[(naphthalen-1-yl)oxy]phenyl}methanone

Cat. No.: B14338645
CAS No.: 110814-05-6
M. Wt: 466.5 g/mol
InChI Key: OQLQEKHBJKMMFN-UHFFFAOYSA-N
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Description

Bis{4-[(naphthalen-1-yl)oxy]phenyl}methanone is an organic compound that features two naphthalen-1-yl groups attached to a phenyl ring through an oxygen atom, with a methanone group at the center

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis{4-[(naphthalen-1-yl)oxy]phenyl}methanone typically involves the reaction of 4-hydroxybenzophenone with naphthalen-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

Bis{4-[(naphthalen-1-yl)oxy]phenyl}methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the methanone group to a hydroxyl group, forming alcohol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or naphthalen-1-yl rings, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or alkylated derivatives depending on the substituent introduced.

Scientific Research Applications

Bis{4-[(naphthalen-1-yl)oxy]phenyl}methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bis{4-[(naphthalen-1-yl)oxy]phenyl}methanone involves its interaction with specific molecular targets. In organic electronics, it functions as a hole transport material, facilitating the movement of positive charges through the device. The naphthalen-1-yl groups enhance the compound’s ability to transport charges efficiently, while the methanone group provides structural stability .

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-1-yl-phenyl-methanone: Similar structure but lacks the additional phenyl group.

    Bis(4-methoxyphenyl)methanone: Similar core structure but with methoxy groups instead of naphthalen-1-yl groups.

Uniqueness

Bis{4-[(naphthalen-1-yl)oxy]phenyl}methanone is unique due to the presence of two naphthalen-1-yl groups, which enhance its electronic properties and make it suitable for applications in organic electronics. The combination of naphthalen-1-yl groups and the central methanone group provides a balance of stability and reactivity, making it a versatile compound for various research and industrial applications .

Properties

CAS No.

110814-05-6

Molecular Formula

C33H22O3

Molecular Weight

466.5 g/mol

IUPAC Name

bis(4-naphthalen-1-yloxyphenyl)methanone

InChI

InChI=1S/C33H22O3/c34-33(25-15-19-27(20-16-25)35-31-13-5-9-23-7-1-3-11-29(23)31)26-17-21-28(22-18-26)36-32-14-6-10-24-8-2-4-12-30(24)32/h1-22H

InChI Key

OQLQEKHBJKMMFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)OC5=CC=CC6=CC=CC=C65

Origin of Product

United States

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